tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC15861131
Molecular Formula: C16H24N2O2S
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2S |
|---|---|
| Molecular Weight | 308.4 g/mol |
| IUPAC Name | tert-butyl 2-(6-methylsulfanylpyridin-3-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H24N2O2S/c1-16(2,3)20-15(19)18-10-6-5-7-13(18)12-8-9-14(21-4)17-11-12/h8-9,11,13H,5-7,10H2,1-4H3 |
| Standard InChI Key | VUOQSOJRPZOKMI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC |
Introduction
tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate is a complex organic compound belonging to the class of piperidine derivatives. This compound features a tert-butyl group and a methylthio-substituted pyridine moiety, which are crucial for its chemical reactivity and potential applications in medicinal chemistry. The presence of a six-membered piperidine ring with one nitrogen atom is characteristic of this class of compounds, which are often explored for their biological activities, including analgesic and anti-inflammatory effects.
Synthesis and Chemical Transformations
The synthesis of tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves several key steps, requiring specific reagents and conditions to ensure high yields and purity. The compound can undergo various chemical transformations, such as hydrolysis or substitution reactions, which are crucial for modifying its structure for specific applications in drug discovery.
Potential Applications and Mechanism of Action
The compound's unique structure makes it valuable for exploring new therapeutic avenues in drug discovery and development. Research indicates that compounds with similar structures can act as inhibitors or modulators in various biochemical pathways, potentially affecting neurotransmitter systems or inflammatory responses. The piperidine ring is crucial for binding affinity, while the tert-butyl and methylthio groups may enhance lipophilicity and stability.
Analytical Methods
Relevant analyses for confirming the structure and purity of tert-Butyl 2-(6-(methylthio)pyridin-3-yl)piperidine-1-carboxylate include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
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